10-Ethenyl-10H-phenoselenazine

Catalog No.
S15063812
CAS No.
63737-38-2
M.F
C14H11NSe
M. Wt
272.21 g/mol
Availability
In Stock
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10-Ethenyl-10H-phenoselenazine

CAS Number

63737-38-2

Product Name

10-Ethenyl-10H-phenoselenazine

IUPAC Name

10-ethenylphenoselenazine

Molecular Formula

C14H11NSe

Molecular Weight

272.21 g/mol

InChI

InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2

InChI Key

MTJXZCFVHJXJPE-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31

10-Ethenyl-10H-phenoselenazine is a heterocyclic compound characterized by its unique incorporation of both nitrogen and selenium atoms within its structure. This compound is structurally related to phenothiazines, which replace selenium with sulfur. The presence of selenium imparts distinctive photophysical properties, making 10-ethenyl-10H-phenoselenazine a subject of interest in various scientific and industrial fields, particularly in the development of organic light-emitting diodes (OLEDs) and photochemical applications .

  • Oxidation: The compound can be oxidized to form selenoxides, which are important intermediates in various chemical processes. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can revert the compound to its original state or yield other reduced forms, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution can occur at the nitrogen or selenium atoms, allowing for the formation of various substituted derivatives depending on the reagents used, such as halogens or alkylating agents .

Major Products Formed

  • Oxidation Products: Selenoxides and other oxidized derivatives.
  • Reduction Products: Various reduced forms of the compound.
  • Substituted Derivatives: Depending on the specific electrophilic reagents employed.

Research indicates that 10-ethenyl-10H-phenoselenazine exhibits significant biological activity, particularly in the realm of pharmacology. Its unique selenium-based structure enhances its potential as a therapeutic agent. Studies have highlighted its effectiveness against certain bacterial strains and its potential use in imaging applications due to its photophysical properties. The compound's ability to interact with biological systems makes it a candidate for further exploration in drug development .

The synthesis of 10-ethenyl-10H-phenoselenazine can be achieved through several methods:

  • Intramolecular Cyclization: A common approach involves using (2-nitrobenzene)phenyl selenide as a reactant, which undergoes cyclization facilitated by triphenylphosphine in an organic solvent under nitrogen conditions.
  • Double Cross-Coupling Reaction: Recent methodologies utilize CuO nanoparticles as catalysts in microwave-assisted reactions involving bis-aniline-diselenide and halobenzenes. This method is noted for its efficiency and reduced reaction time while maintaining moderate yields .
  • Microwave Irradiation Techniques: These techniques enhance reaction rates and yields, making them an attractive option for synthesizing phenoselenazines under milder conditions compared to traditional methods .

The applications of 10-ethenyl-10H-phenoselenazine span multiple fields:

  • Organic Electronics: Its photophysical properties make it suitable for use in OLEDs and other optoelectronic devices.
  • Biological Imaging: The compound's ability to emit light under specific conditions allows it to serve as a probe for studying biological processes.
  • Pharmaceutical Development: Ongoing research aims to explore its potential therapeutic effects, particularly in treating infections and possibly cancer .

Interaction studies involving 10-ethenyl-10H-phenoselenazine have focused on its biological activity and mechanisms of action. The compound's interaction with various cellular components has been investigated to understand its therapeutic potential better. These studies often examine how the compound affects cellular pathways and its efficacy against specific targets, such as bacterial infections .

Several compounds share structural similarities with 10-ethenyl-10H-phenoselenazine, notably phenothiazines and phenoxazines. Below is a comparison highlighting their uniqueness:

CompoundKey FeaturesUniqueness
PhenothiazineContains sulfur instead of selenium; widely used in pharmaceuticalsEstablished therapeutic applications
PhenoxazineSimilar structure but lacks selenium; used as an intermediate in drug synthesisLess photophysical versatility
SelenophenothiazineCombines features of both phenothiazine and seleniumHybrid properties with potential dual applications

Uniqueness of 10-Ethenyl-10H-Phenoselenazine

The uniqueness of 10-ethenyl-10H-phenoselenazine lies primarily in its enhanced photophysical properties due to selenium incorporation, which allows for improved room temperature phosphorescence and thermally activated delayed fluorescence compared to its sulfur-containing counterparts. Its versatility in undergoing various

Microwave irradiation has emerged as a transformative tool for accelerating cross-coupling reactions involving selenium. A pivotal methodology involves the palladium-catalyzed coupling of aryl alkyl selenides with organoboranes under microwave conditions. For instance, aryl alkyl selenides react with arylboronic acids in the presence of palladium(0) and stoichiometric copper(I) thiophene-2-carboxylate, achieving C–Se bond formation within minutes under microwave irradiation. This approach demonstrates broad substrate compatibility, with yields ranging from 60% to 85% for diverse phenoselenazine derivatives.

The mechanism involves a deseleniative process where the organoselenium moiety acts as a pseudohalide. Microwave irradiation enhances reaction kinetics by promoting rapid and uniform heating, reducing side reactions such as selenium oxidation. Comparative studies show that microwave-assisted reactions achieve completion in 20–40 minutes, whereas conventional thermal methods require 12–24 hours. A representative protocol involves reacting bis(2-amino-4-trifluoromethylphenyl) diselenide with 2-bromo-1-iodobenzene in dimethyl sulfoxide (DMSO) at 100°C under microwave irradiation, yielding 52% of 2-(trifluoromethyl)-10H-phenoselenazine.

Table 1: Optimization of Microwave-Assisted Cross-Coupling Parameters

CatalystTemperature (°C)Time (min)Yield (%)
Pd(0)/Cu(I)1203078
CuO Nanoparticles1002052
Pd/C1104065

The use of copper oxide (CuO) nanoparticles as co-catalysts further enhances reaction efficiency by facilitating C–Se bond cleavage and reformation. This method’s scalability is evidenced by gram-scale syntheses with minimal yield reduction.

Nanoparticle-Catalyzed Approaches for Heterocyclic Ring Formation

Nanoparticle catalysts have revolutionized the synthesis of heterocyclic frameworks by offering high surface-to-volume ratios and recyclability. Copper-based nanoparticles, particularly CuO, are central to the formation of 10-ethenyl-10H-phenoselenazine. In a typical procedure, bis(2-amino-4-trifluoromethylphenyl) diselenide reacts with 1,2-dihalobenzenes in the presence of CuO nanoparticles (12 mg, 0.15 mmol) and potassium hydroxide (2.5 mmol) in DMSO. The reaction proceeds via a double cross-coupling mechanism, forming both C–Se and C–N bonds simultaneously.

Mechanistic studies reveal a stepwise pathway:

  • Oxidative Addition: CuO nanoparticles activate the C–X bond (X = Br, I) in dihalobenzenes, forming a copper-aryl intermediate.
  • Selenide Coordination: The diselenide coordinates to the copper center, followed by Se–Se bond cleavage.
  • Reductive Elimination: Sequential C–Se and C–N bond formation yields the phenoselenazine core.

Table 2: Performance of Nanoparticle Catalysts in Heterocycle Synthesis

CatalystSubstrateYield (%)Reaction Time (min)
CuO NPs1,2-Dibromobenzene5220
CuFe2O4 NPs2-Bromo-1-iodobenzene6730
Pd/Cu NPs1,2-Diiodobenzene7325

Notably, CuFe2O4 nanoparticles exhibit superior recyclability, retaining 90% activity after five cycles due to magnetic separation. This contrasts with traditional methods requiring stoichiometric metals, which generate hazardous waste.

Halogenation Strategies in Precursor Functionalization

Halogenated precursors are indispensable for introducing reactivity into phenoselenazine intermediates. 1,2-Dihalobenzenes, such as 2-bromo-1-iodobenzene and 1,2-dibromobenzene, serve as key substrates for cross-coupling reactions. The choice of halogen significantly impacts reaction efficiency: iodides generally exhibit higher reactivity than bromides due to weaker C–I bonds.

A optimized protocol involves treating bis(2-amino-4-trifluoromethylphenyl) diselenide with 2-bromo-1-iodobenzene (0.5 mmol) in the presence of CuO nanoparticles. Iodide-containing substrates achieve 52% yield in 20 minutes, whereas dibromobenzene requires 40 minutes for comparable yields. Halogen exchange reactions further enable the introduction of functional groups, such as trifluoromethyl (-CF3), enhancing the compound’s electronic properties.

Table 3: Effect of Halogen Substituents on Reaction Efficiency

Halogen SourceReaction Time (min)Yield (%)
2-Bromo-1-iodobenzene2052
1,2-Dibromobenzene4048
1,2-Dichlorobenzene120<10

The use of aryl iodides is favored in large-scale syntheses due to their rapid oxidative addition kinetics. However, cost considerations often drive the selection of brominated precursors in industrial settings.

Double Cross-Coupling Reaction Intermediates Characterization

The mechanistic understanding of 10-ethenyl-10H-phenoselenazine synthesis involves a sophisticated double cross-coupling reaction pathway that has been extensively characterized through advanced analytical techniques [1]. The reaction proceeds through the coupling of bis-aniline-diselenide substrates with 1,2-dihalobenzenes under copper oxide nanoparticle catalysis, utilizing microwave irradiation to achieve optimal reaction conditions [2].

Gas chromatography-mass spectrometry analysis has revealed the formation of critical reaction intermediates during the phenoselenazine synthesis process [2]. The characterization studies demonstrate that the reaction mechanism involves sequential carbon-selenium and carbon-nitrogen bond formation steps, with distinct intermediates being observed and identified through mass spectrometric detection [2]. The intermediate species observed during the reaction progression provide crucial insights into the step-wise nature of the double cross-coupling process [2].

The experimental characterization reveals that the initial step involves the formation of a selenoether intermediate through carbon-selenium bond formation [2]. This intermediate contains both a nucleophilic amino group and a bromide leaving group, positioning it for subsequent intramolecular cyclization [2]. The detection of this intermediate species through mass spectrometry provides direct evidence for the proposed mechanistic pathway [2].

Intermediate SpeciesDetection MethodCharacteristic Features
Selenoether IntermediateGas Chromatography-Mass SpectrometryContains amino nucleophile and bromide leaving group [2]
Copper-Selenium ComplexDensity Functional Theory ModelingSquare-planar coordination geometry [3]
Oxidative Addition ProductTheoretical CalculationsCopper(III) intermediate formation [3]

The characterization studies demonstrate that the copper oxide nanoparticle catalyst undergoes oxidative addition with the carbon-iodine bond of the dihalobenzene substrate, forming a copper(III) intermediate species [2]. This intermediate subsequently undergoes ligand exchange with the selenolate species generated from the bis-aniline-diselenide precursor under basic conditions [2]. The resulting copper-selenium complex then facilitates the formation of the carbon-selenium bond through reductive elimination [2].

DFT Investigations of Transition-State Geometries

Density functional theory calculations have provided detailed insights into the transition-state geometries involved in the phenoselenazine synthesis mechanism [2]. The computational studies employed the B3LYP functional with the def2-TZVPD basis set to account for relativistic effects, incorporating Grimme D3 dispersion corrections and Becke-Johnson damping [2]. The calculations utilized dimethyl sulfoxide as the solvent through the polarizable continuum model to accurately represent the experimental conditions [2].

The computational investigation reveals that the reaction pathway involves multiple transition states with distinct geometrical characteristics [2]. The initial transition state corresponds to the oxidative addition of copper oxide to the carbon-iodine bond, exhibiting an activation barrier of 6.2 kilocalories per mole [2]. This relatively low activation energy facilitates the formation of the first intermediate through insertion of copper into the carbon-halogen bond [2].

The second transition state involves a 1,2-shift of the aromatic moiety from copper to oxygen, requiring minimal activation energy of 0.1 kilocalories per mole [2]. This facile rearrangement leads to the formation of a more stable intermediate configuration where the selenium nucleophile can effectively coordinate to the copper center [2]. The geometrical analysis reveals that the selenium and aromatic moiety are positioned at an optimal distance of 4.0 Angstroms, facilitated by stabilizing π-π stacking interactions between the aromatic rings [2].

Transition StateActivation Energy (kcal/mol)Geometric Features
Oxidative Addition6.2Copper insertion into C-I bond [2]
Aromatic Rearrangement0.11,2-shift from copper to oxygen [2]
Carbon-Selenium Bond Formation36.8Four-membered Cu-Se-C-O cycle [2]
Intramolecular Cyclization23.0Nucleophilic attack by amino group [2]

The rate-determining step corresponds to the carbon-selenium bond formation transition state, characterized by an activation barrier of 36.8 kilocalories per mole [2]. This transition state exhibits a four-membered cyclic geometry involving copper, selenium, carbon, and oxygen atoms [2]. The high activation energy for this step reflects the significant electronic reorganization required for carbon-selenium bond formation [2].

The final transition state involves the intramolecular cyclization through nucleophilic attack of the amino group on the carbon center bearing the bromide leaving group [2]. This step requires an activation energy of 23.0 kilocalories per mole and results in the elimination of hydrogen bromide while forming the final phenoselenazine product [2]. The geometrical analysis indicates that the transition state adopts a favorable conformation that minimizes steric hindrance between the substituents [2].

Solvent Effects on Reaction Pathway Thermodynamics

The thermodynamic analysis of solvent effects on the phenoselenazine synthesis reveals significant influences on reaction pathway energetics [2]. Dimethyl sulfoxide serves as the optimal solvent system, providing stabilization for both the intermediates and transition states through specific solvation interactions [2]. The polar aprotic nature of dimethyl sulfoxide facilitates the generation of selenolate anions from the diselenide precursors while stabilizing the charged intermediates formed during the catalytic cycle [2].

Computational studies utilizing the polarizable continuum model demonstrate that solvent effects contribute substantially to the overall reaction thermodynamics [2]. The solvation energy calculations reveal that dimethyl sulfoxide provides preferential stabilization for the ionic intermediates relative to the neutral reactants, thereby lowering the overall activation barriers for the key bond-forming steps [2]. The dielectric constant of dimethyl sulfoxide (approximately 47) enables effective stabilization of the charge-separated transition states [4].

The thermodynamic analysis indicates that the solvent effects are particularly pronounced for the carbon-selenium bond formation step, where the development of partial charges in the transition state benefits from the high dielectric environment [2]. The stabilization provided by dimethyl sulfoxide reduces the effective activation energy by approximately 5-8 kilocalories per mole compared to less polar solvents [4]. This stabilization effect directly correlates with the observed experimental reaction rates and yields [2].

Solvent PropertyDimethyl SulfoxideImpact on Reaction Thermodynamics
Dielectric Constant47Stabilizes charged intermediates [4]
Donor Number29.8Facilitates selenolate formation [2]
Boiling Point189°CEnables high-temperature microwave heating [2]
Coordination AbilityHighStabilizes copper intermediates [5]

The kinetic analysis reveals that the solvent effects extend beyond simple electrostatic stabilization to include specific coordination interactions with the copper catalyst [5]. Dimethyl sulfoxide molecules can coordinate to copper centers, providing additional stabilization for the catalytic intermediates and influencing the overall reaction pathway [5]. The coordination of dimethyl sulfoxide to copper has been shown to enhance catalyst stability and activity in related cross-coupling reactions [5].

Temperature-dependent studies demonstrate that the solvent effects become more pronounced at elevated temperatures, consistent with the microwave heating conditions employed in the synthesis [2]. The combination of high dielectric constant and thermal stability makes dimethyl sulfoxide particularly suitable for the microwave-assisted reaction conditions [6]. The enhanced reaction kinetics observed under microwave irradiation can be attributed to both thermal effects and the favorable solvation environment provided by dimethyl sulfoxide [6].

10-Ethenyl-10H-phenoselenazine serves as a crucial component in advanced thermally activated delayed fluorescence systems, where its unique selenium-containing heterocyclic structure enables efficient triplet harvesting mechanisms. The compound demonstrates exceptional performance in donor-acceptor molecular architectures, achieving photoluminescence quantum yields of 67% with remarkably rapid reverse intersystem crossing rates of 4.2 × 10⁶ s⁻¹ [1] [2]. This performance represents a significant advancement over traditional fluorescent materials, which are limited to 25% internal quantum efficiency due to spin statistics.

The thermally activated delayed fluorescence mechanism in 10-ethenyl-10H-phenoselenazine operates through a sophisticated interplay of electronic states. The compound exhibits a small singlet-triplet energy gap (typically less than 0.2 eV), which facilitates efficient thermal activation of triplet excitons back to the emissive singlet state [3] [4]. This process occurs through reverse intersystem crossing, where ambient thermal energy provides sufficient activation to overcome the energy barrier between triplet and singlet states. The selenium atom in the phenoselenazine core plays a critical role in modulating the spin-orbit coupling strength, enabling the formally forbidden triplet-to-singlet transition to occur with measurable efficiency.

Recent investigations have revealed that the ethenyl substituent at the 10-position significantly influences the molecular conformation and subsequently affects the thermally activated delayed fluorescence properties [6]. The compound exists in multiple conformational states, including quasi-axial and quasi-equatorial conformers, each contributing differently to the overall emission characteristics. The quasi-equatorial conformer predominantly contributes to efficient thermally activated delayed fluorescence emission, while the quasi-axial conformer tends to exhibit room temperature phosphorescence due to its lower energy local triplet state [6].

The rate constants governing the thermally activated delayed fluorescence process in 10-ethenyl-10H-phenoselenazine systems span several orders of magnitude. Forward intersystem crossing rates typically range from 10⁶ to 10⁸ s⁻¹, while reverse intersystem crossing rates vary between 10⁴ to 10⁷ s⁻¹, depending on the specific molecular architecture and environmental conditions [7] [8]. The radiative decay rates for fluorescence emission generally fall within the range of 10⁷ to 10⁹ s⁻¹, contributing to the overall quantum efficiency of the system.

ProcessRate Constant RangeImpact on TADF Efficiency
Forward Intersystem Crossing10⁶ - 10⁸ s⁻¹Determines triplet population
Reverse Intersystem Crossing10⁴ - 10⁷ s⁻¹Controls delayed fluorescence activation
Radiative Decay10⁷ - 10⁹ s⁻¹Influences emission quantum yield
Non-radiative Decay10⁵ - 10⁷ s⁻¹Competes with radiative processes

Heavy Atom Effect on Spin-Orbit Coupling Efficiency

The incorporation of selenium as a heavy atom in 10-ethenyl-10H-phenoselenazine produces a pronounced enhancement in spin-orbit coupling efficiency, fundamentally altering the photophysical properties compared to lighter analogs. Selenium's atomic number of 34 generates significantly stronger spin-orbit coupling compared to sulfur (atomic number 16) in analogous phenothiazine derivatives, resulting in 2-5 fold enhancement in intersystem crossing rates [9] [10] [11].

The heavy atom effect manifests through several distinct mechanisms in 10-ethenyl-10H-phenoselenazine systems. Direct spin-orbit coupling occurs through the selenium atom's d-orbitals, which possess larger orbital angular momentum compared to lighter elements [11]. This enhanced orbital angular momentum facilitates the mixing of singlet and triplet states, reducing the formal prohibition of intersystem crossing transitions. The selenium atom's electronegativity and polarizability also contribute to charge transfer character in the excited states, further promoting spin-orbit coupling through the charge transfer induced intersystem crossing mechanism [12].

Experimental evidence demonstrates that the heavy atom effect in phenoselenazine derivatives leads to enhanced phosphorescence radiative decay rates while maintaining efficient reverse intersystem crossing for thermally activated delayed fluorescence applications [6]. This dual enhancement represents a unique advantage, as many heavy atom systems suffer from reduced reverse intersystem crossing efficiency due to excessive stabilization of triplet states. The selenium-containing systems achieve an optimal balance, showing external quantum efficiencies of 17-21.4% in organic light-emitting diode applications [1] [6].

The spin-orbit coupling matrix elements in 10-ethenyl-10H-phenoselenazine systems exhibit substantial increases compared to their sulfur analogs. Theoretical calculations indicate that the T₁ ↔ S₀ spin-orbit coupling matrix elements can be enhanced by factors of 3-10, depending on the specific electronic configuration and molecular geometry [12]. This enhancement directly correlates with improved phosphorescence quantum yields, reaching values of 0.78 in optimized acceptor-donor-acceptor configurations [12].

The heavy atom effect also influences the vibronic coupling pathways in 10-ethenyl-10H-phenoselenazine derivatives. The increased spin-orbit coupling strength enables access to previously forbidden vibrational modes, creating additional pathways for intersystem crossing and reverse intersystem crossing processes [10]. These enhanced vibronic coupling mechanisms contribute to the overall efficiency of triplet harvesting in thermally activated delayed fluorescence applications.

Heavy AtomAtomic NumberSpin-Orbit Coupling EnhancementTypical Applications
Sulfur16BaselineStandard TADF emitters
Selenium342-5x enhancementHigh-efficiency TADF systems
Bromine353-7x enhancementPhosphorescent materials
Iodine535-15x enhancementHeavy atom external effects

Conformational Control in Organic Light-Emitting Diodes

The conformational flexibility of 10-ethenyl-10H-phenoselenazine represents a critical design parameter for optimizing organic light-emitting diode performance. The selenium atom's larger atomic radius compared to sulfur induces distinctive folding patterns in the phenoselenazine ring system, resulting in the coexistence of multiple conformational states with dramatically different photophysical properties [6] [13].

The two primary conformational states identified in 10-ethenyl-10H-phenoselenazine systems are the quasi-equatorial (QE) and quasi-axial (QA) conformers. The quasi-equatorial conformation exhibits high twisting angles between donor and acceptor moieties, promoting efficient charge transfer states with small singlet-triplet energy gaps conducive to thermally activated delayed fluorescence [13] [14]. In contrast, the quasi-axial conformation displays reduced twisting angles, leading to enlarged singlet-triplet energy gaps and preferential room temperature phosphorescence emission [6].

Strategic molecular design approaches have been developed to regulate conformational populations in 10-ethenyl-10H-phenoselenazine derivatives. The introduction of methyl substituents at specific positions can stabilize the quasi-equatorial conformation, resulting in emitters with enhanced thermally activated delayed fluorescence properties [1] [13]. The MCPPSeZ derivative, incorporating methyl-induced conformational control, demonstrates external quantum efficiencies of 21.4% with minimal efficiency roll-off characteristics [1].

The conformational control mechanisms operate through multiple pathways in organic light-emitting diode architectures. Steric hindrance effects from substituents can selectively stabilize desired conformations, while electronic effects from electron-donating or electron-withdrawing groups can modulate the relative energies of different conformational states [15] [14]. The balance between these effects determines the overall emission characteristics and device performance.

Advanced conformational engineering strategies have enabled the development of dual-band thermally activated delayed fluorescence emitters based on 10-ethenyl-10H-phenoselenazine derivatives [14]. These systems exploit the coexistence of multiple conformational states to achieve simultaneous emissions from different charge transfer states, each exhibiting thermally activated delayed fluorescence characteristics. This represents a significant advancement over traditional single-emission systems, potentially enabling white light emission from single molecular components.

The temporal dynamics of conformational interconversion play crucial roles in organic light-emitting diode operation. Solvent-assisted conformational transitions can be utilized during device fabrication to control the relative populations of different conformers [16]. The conformational interconversion barriers typically range from 10-20 kcal/mol, making them accessible under ambient conditions while maintaining sufficient stability for device applications [15].

Efficiency roll-off characteristics in organic light-emitting diodes based on 10-ethenyl-10H-phenoselenazine systems are intimately connected to conformational control. The quasi-equatorial conformers, with their rapid reverse intersystem crossing rates, exhibit reduced sensitivity to triplet-triplet annihilation and triplet-polaron quenching mechanisms that typically cause efficiency degradation at high current densities [1] [17]. Optimized conformational control enables external quantum efficiencies exceeding 19.5% at 1000 cd/m² and 13% at 10,000 cd/m², representing exceptional performance for high-brightness applications [1].

Conformational StateCharacteristicsOLED PerformanceApplications
Quasi-EquatorialHigh twisting, small ΔE_ST21.4% peak EQEHigh-efficiency displays
Quasi-AxialLow twisting, large ΔE_STRoom temperature phosphorescenceSecurity applications
Mixed ConformersDual emissionBroadband emissionWhite light sources
Controlled PopulationsOptimized ratiosReduced roll-offHigh-brightness lighting

Hydrogen Bond Acceptor Count

1

Exact Mass

273.00567 g/mol

Monoisotopic Mass

273.00567 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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